4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate
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Overview
Description
4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate: is a heterocyclic compound with the molecular formula C6H7ClN2O and a molecular weight of 158.59 g/mol . This compound is characterized by the presence of an amino group, a chloro substituent, and a methyl group attached to a pyridine ring. It is commonly used as a building block in organic synthesis and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate typically involves the following steps:
Starting Material: The synthesis begins with 2-chloro-3-amino-4-methylpyridine.
Oxidation: The amino group is oxidized to form the corresponding imine.
Hydrolysis: The imine is hydrolyzed to yield this compound.
Industrial Production Methods:
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in bulk quantities and purified using standard techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions:
4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The amino group can be oxidized to form imines or reduced to form primary amines.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and various nucleophiles. Reaction conditions typically involve heating the mixture to facilitate the substitution.
Oxidation Reactions: Reagents such as sodium hypochlorite or hydrogen peroxide are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 4-amino-2-thio-3-methylpyridin-1-ium-1-olate can be formed.
Oxidation Products: Imine derivatives are formed upon oxidation of the amino group.
Coupling Products: Biaryl compounds are formed in Suzuki-Miyaura coupling reactions.
Scientific Research Applications
4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target enzyme. It can also participate in various biochemical pathways, influencing cellular processes such as signal transduction and metabolism .
Comparison with Similar Compounds
4-Amino-2-chloropyridine: This compound is similar in structure but lacks the methyl group at the 3-position.
2-Chloro-1-methylpyridinium iodide: This compound has a similar pyridine ring structure but differs in the substituents attached to the ring
Uniqueness:
4-Amino-2-chloro-3-methylpyridin-1-ium-1-olate is unique due to the presence of both an amino group and a chloro substituent on the pyridine ring, along with a methyl group at the 3-position. This combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-chloro-1-hydroxy-3-methylpyridin-4-imine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-4-5(8)2-3-9(10)6(4)7/h2-3,8,10H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPGWIFWKMJRHC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=CC1=N)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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